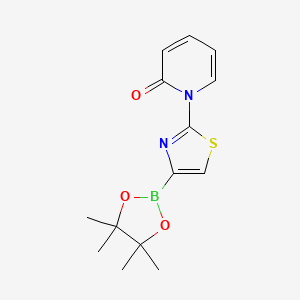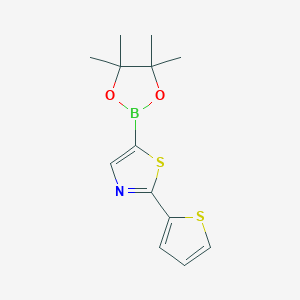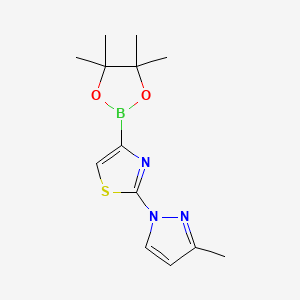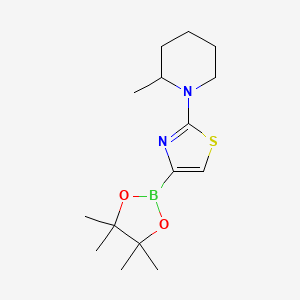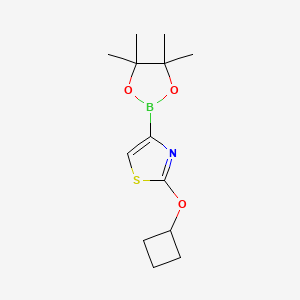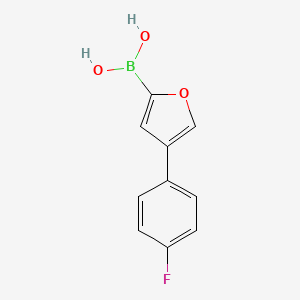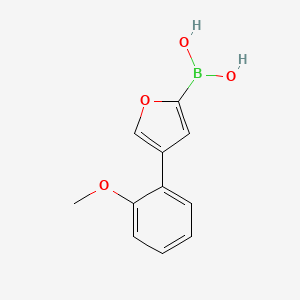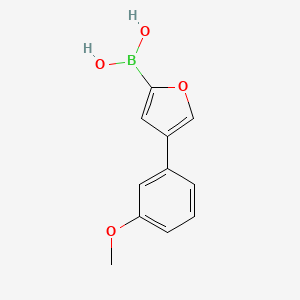
4-(3-Methoxyphenyl)furan-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)furan-2-boronic acid, also known as 4-MFPBA, is an important organic compound that has been used in a wide range of applications in both scientific research and industrial processes. It is a boronic acid derivative of the furan ring system, and its chemical structure consists of a four-membered ring with a methyl group and a boronic acid group attached to the ring. 4-MFPBA has been used in a variety of synthetic reactions and processes, including the synthesis of heterocyclic compounds, the preparation of polymers and the formation of metal-organic frameworks (MOFs). In addition, 4-MFPBA has been used in a number of scientific research applications, including enzyme inhibition and drug discovery.
科学研究应用
4-(3-Methoxyphenyl)furan-2-boronic acid has been used in a number of scientific research applications, including enzyme inhibition and drug discovery. In enzyme inhibition studies, this compound has been used to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been used in drug discovery studies to identify new compounds that may be useful for the treatment of various diseases.
作用机制
The mechanism of action of 4-(3-Methoxyphenyl)furan-2-boronic acid is not yet fully understood, but it is believed to involve the binding of the boronic acid group to the active site of enzymes, resulting in the inhibition of their activity. In addition, this compound has been shown to interact with other molecules, such as proteins and nucleic acids, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but some studies have shown that it has the potential to inhibit the activity of certain enzymes and to interact with other molecules. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The use of 4-(3-Methoxyphenyl)furan-2-boronic acid in laboratory experiments has a number of advantages, including its low cost and easy availability. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, the use of this compound in laboratory experiments also has some limitations, including the potential for toxicity and the difficulty in controlling the reaction conditions.
未来方向
The future directions for 4-(3-Methoxyphenyl)furan-2-boronic acid are numerous, and include the development of new synthetic methods, the use of this compound in drug discovery and the development of new applications for the compound. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, this compound has the potential to be used in a variety of industrial processes, such as the synthesis of polymers, the formation of metal-organic frameworks and the production of pharmaceuticals.
合成方法
4-(3-Methoxyphenyl)furan-2-boronic acid can be synthesized through a variety of methods, including the use of organoboronic acid compounds, the use of Grignard reagents, and the use of boronic acid esters. The most common method for the synthesis of this compound is the reaction of a Grignard reagent with an organoboronic acid compound. This reaction is performed in the presence of a base, such as potassium carbonate, and produces this compound as a side product.
属性
IUPAC Name |
[4-(3-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSXWPJARSCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

